molecular formula C21H20O10 B12419798 Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide

Cat. No.: B12419798
M. Wt: 436.4 g/mol
InChI Key: XRYVIGQHAGBRFV-BVYWXJJCSA-N
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Description

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide is a high-purity, stable isotope-labeled internal standard critical for advanced analytical toxicology and metabolism studies. This compound is specifically designed for the precise quantification of its endogenous counterpart, monobenzyl phthalate glucuronide, a metabolite of benzyl butyl phthalate (BnBP), in biological matrices using techniques like LC-MS/MS. The incorporation of four deuterium atoms (phenyl-d4) creates a distinct mass shift, allowing for clear differentiation from the analyte while maintaining nearly identical chemical and chromatographic properties. This is essential for compensating for matrix effects and ionization efficiency variations, thereby significantly improving the accuracy and reliability of pharmacokinetic and exposure assessment data. Its primary research application lies in the field of biomonitoring, where it enables scientists to accurately measure human exposure to phthalate plasticizers, which are environmental chemicals of significant concern due to their potential endocrine-disrupting effects [https://www.atsdr.cdc.gov/toxprofiles/tp135-c3.pdf]. By serving as a stable isotope-labeled internal standard, this compound is an indispensable tool for generating high-quality data in studies investigating the toxicokinetics, bioaccumulation, and health impacts of phthalate esters.

Properties

Molecular Formula

C21H20O10

Molecular Weight

436.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1/i4D,5D,8D,9D

InChI Key

XRYVIGQHAGBRFV-BVYWXJJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis of the Deuterated Benzyl Precursor

The phenyl-d4 moiety is introduced during the synthesis of the benzyl ester precursor. This step ensures isotopic labeling for analytical distinction.

Deuteration of the Benzyl Group

Deuteration is achieved via catalytic exchange reactions. Benzyl alcohol-d4 is synthesized by treating benzyl alcohol with deuterium oxide (D₂O) in the presence of a platinum or palladium catalyst under controlled conditions. The reaction proceeds as:
$$ \text{C₆H₅CH₂OH} + 4\text{D₂O} \xrightarrow{\text{Pt/Pd}} \text{C₆D₄CH₂OD} + 4\text{HOD} $$
Key parameters:

  • Temperature: 80–100°C
  • Reaction time: 24–48 hours
  • Catalyst loading: 5–10% (w/w)

Esterification with Phthalic Anhydride

The deuterated benzyl alcohol reacts with phthalic anhydride to form monobenzyl phthalate-d4 (MBzP-d4):
$$ \text{C₆D₄CH₂OH} + \text{C₆H₄(CO)₂O} \rightarrow \text{C₆D₄CH₂O(CO)C₆H₄CO₂H} $$
Reaction conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Temperature: 60°C, 12 hours

Enzymatic Glucuronidation

Glucuronidation is catalyzed by β-glucuronidase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of MBzP-d4. This step is critical for mimicking physiological metabolite formation.

Reaction Setup

  • Substrate : 10 mM MBzP-d4 in 0.1 M ammonium acetate buffer (pH 5.0)
  • Enzyme : Recombinant β-glucuronidase (E. coli source), 500 U/mL
  • Cofactor : Uridine 5'-diphosphoglucuronic acid (UDPGA), 2 mM
  • Incubation : 37°C for 4–6 hours

Optimization Metrics

Parameter Optimal Value Impact on Yield
pH 5.0–5.5 Maximizes enzyme activity
Temperature 37°C Balances reaction rate and enzyme stability
UDPGA concentration 1.5–2.5 mM Prevents substrate inhibition

Purification and Characterization

Crude reaction mixtures require purification to isolate MBzP-d4-Gluc from unreacted precursors and byproducts.

Solid-Phase Extraction (SPE)

A two-step SPE protocol is employed:

  • Anion-exchange cartridge : Retains glucuronides via ionic interactions.
    • Eluent: 5% formic acid in acetonitrile.
  • C18 reverse-phase cartridge : Removes non-polar impurities.
    • Eluent: 80% methanol in water.

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC:

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B)
  • Detection : UV at 254 nm
HPLC Gradient Profile
Time (min) % B Flow Rate (mL/min)
0 10 1.0
20 90 1.0
25 90 1.0

Structural Validation

  • High-Resolution Mass Spectrometry (HRMS) :
    • Observed m/z: 456.18 (calculated for C₂₁H₁₈D₄O₁₀: 456.19).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (500 MHz, D₂O): δ 7.45–7.30 (m, aromatic H), 5.20 (d, J = 7.2 Hz, glucuronic acid anomeric proton).

Challenges and Mitigation Strategies

Isotopic Purity

  • Challenge : Incomplete deuteration reduces analytical utility.
  • Solution : Use excess D₂O (≥99.9% purity) and extend reaction time to 72 hours.

Enzyme Inhibition

  • Challenge : High substrate concentrations inhibit β-glucuronidase.
  • Solution : Maintain MBzP-d4 concentration below 15 mM and add bovine serum albumin (BSA) to stabilize the enzyme.

Scalability and Industrial Considerations

Large-scale synthesis requires:

  • Continuous-Flow Reactors : For deuteration and esterification steps to improve yield reproducibility.
  • Immobilized Enzymes : β-Glucuronidase immobilized on chitosan beads enables reuse for ≥5 batches.

Analytical Applications

MBzP-d4-Gluc serves as an internal standard in LC-MS/MS assays for phthalate exposure biomonitoring. Key performance metrics:

  • Retention Time : 8.2 ± 0.3 min (matching endogenous metabolites).
  • Ionization Efficiency : 92–95% relative to non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monobenzyl phthalate (phenyl-d4) β-D-glucuronide (MBPG) is a chemical compound with applications in scientific research, particularly in the study of phthalates and their metabolites . It is an impurity found in certain drug products, including those marketed for the treatment of diabetes mellitus . MBPG has been shown to inhibit protein synthesis and induce apoptosis in cells .

Chemical Properties

  • CAS: 102674-29-3
  • Molecular Formula: C22H18D4O10
  • Molecular Weight: 450.43

Production and Sourcing

  • Metabolites of phthalates, including native and labeled standards, can be obtained from various sources such as Cambridge Isotope Laboratories Inc, Los Alamos National Laboratory, SigmaAldrich, and others .

Analytical Use

  • MBPG can be used as a reference standard in analytical chemistry .
  • It is used in the analysis of phthalate metabolites in human urine using ultra-performance liquid chromatography–tandem mass spectrometry . In this process, enzymatic cleavage of glucuronide is performed, followed by analysis using liquid chromatography .

Occurrence and Metabolism

  • Monobenzyl phthalate (MBP) is a metabolite of di-n-butyl phthalate (DBP), a plasticizer found in numerous products .
  • MBP and other phthalates are conjugated as glucuronides and sulfates and then excreted in urine .
  • MBPG is a major metabolite of DBP and has been detected in human urine .

Environmental Monitoring

  • Phthalate metabolites can be monitored in wastewater to estimate human exposure, offering a nonintrusive and economic alternative to urine analysis .

Health Impact Research

  • Studies have examined phthalate metabolites in maternal and cord plasma to understand their impact on newborns .
  • Single nucleotide polymorphisms (SNPs) in genes like CYP2C9 and UGT1A7 may serve as biomarkers to assess susceptibility to phthalate exposure .

Safety Information

  • A safety data sheet is available from certain vendors .
Product NamePrice
Monobenzyl phthalate (phenyl-d4) β-D-glucuronide1mg/371.00 €
Monobenzyl phthalate (phenyl-d4) β-D-glucuronide5mg/1,023.00 €
Monobenzyl phthalate (phenyl-d4) β-D-glucuronide10mg/1,540.00 €
Monobenzyl phthalate (phenyl-d4) β-D-glucuronide25mg/2,887.00 €
Monobenzyl phthalate (phenyl-d4) β-D-glucuronide50mg/4,619.00 €

Mechanism of Action

The mechanism of action of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its metabolism and interaction with various molecular targets. The compound is metabolized by glucuronidation, a process that enhances its solubility and facilitates excretion. It interacts with enzymes such as UDP-glucuronosyltransferases, which play a crucial role in its biotransformation .

Comparison with Similar Compounds

Structural and Functional Attributes :

  • Molecular Formula: C₂₁H₁₆D₄O₁₀ (deuterated form; non-deuterated: C₂₁H₂₀O₁₀) .
  • Molecular Weight: ~436.40 g/mol (non-deuterated: 432.38 g/mol) .
  • Key Features: The beta-D-glucuronic acid moiety is linked to the hydroxyl group of MBzP via a glycosidic bond. The phenyl-d4 group ensures minimal interference with endogenous analytes during MS analysis .

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide belongs to a broader class of phthalate glucuronides and isotopically labeled beta-D-glucuronides. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of Beta-D-Glucuronides
Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Position Key Applications References
This compound C₂₁H₁₆D₄O₁₀ 436.40 Benzyl phenyl ring Internal standard for LC-MS/MS
Monomethyl Phthalate-d4 O-beta-D-Glucuronide C₁₅H₁₂D₄O₁₀ 360.31 Methyl phthalate group Quantification of MMP glucuronide
Mono(2-ethyl-5-oxo-hexyl) Phthalate (phenyl-d4) Glucuronide C₂₂H₂₄D₄O₁₁ 472.48 Phenyl ring Stability studies in urine
Acetaminophen-d3 Glucuronide C₁₄H₁₃D₃NO₈ 335.31 Acetamide methyl group Pharmacokinetic studies
4-Methylumbelliferyl beta-D-glucuronide C₁₄H₁₄O₈ 310.26 N/A Fluorescent assay for beta-glucuronidase activity
Key Findings :

Structural Differences: Substituent Diversity: While all compounds share the beta-D-glucuronic acid moiety, their aglycone groups vary. Monobenzyl Phthalate (phenyl-d4) contains a benzyl phthalate group, whereas Monomethyl Phthalate-d4 features a methyl phthalate group. These differences influence hydrophobicity and MS fragmentation patterns . Deuterium Labeling: Deuterium is positioned on the phenyl ring (Monobenzyl Phthalate-d4) or methyl group (Monomethyl Phthalate-d4), optimizing isotopic separation during analysis .

Functional Differences: Analytical Utility: Deuterated glucuronides (e.g., Monobenzyl Phthalate-d4) are critical for avoiding matrix effects in MS, whereas non-deuterated analogs (e.g., 4-Methylumbelliferyl glucuronide) are used as enzyme substrates in fluorescence assays . Stability: Deuterated phthalate glucuronides exhibit enhanced stability in urine compared to non-deuterated forms, reducing pre-analytical degradation .

Applications in Research: Exposure Biomarkers: Monobenzyl Phthalate glucuronide (deuterated and non-deuterated) is a biomarker for BBzP exposure, linked to endocrine-disrupting effects . Enzyme Activity Probes: 4-Methylumbelliferyl glucuronide serves as a fluorescent probe for beta-glucuronidase activity, contrasting with deuterated glucuronides used for quantification .

Biological Activity

Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide (MBP-d4-Gluc) is a derivative of monobenzyl phthalate, primarily recognized as a metabolite of di-n-butyl phthalate (DBP). This compound has garnered attention due to its potential biological activities and implications for human health. This article delves into the chemical properties, biological activities, and relevant research findings related to MBP-d4-Gluc.

  • Molecular Formula : C21D4H16O10
  • Molecular Weight : 436.402 g/mol
  • SMILES Notation : [2H]c1c([2H])c([2H])c(C(=O)O[C@@H]2OC@@HC(=O)O)c(C(=O)OCc3ccccc3)c1[2H]

Biological Activity

1. Metabolic Pathways and Excretion
MBP-d4-Gluc is primarily formed through the glucuronidation of MBP, facilitating its excretion via urine. The metabolic pathway involves the action of enzymes such as UDP-glucuronosyltransferases, which conjugate MBP with glucuronic acid, enhancing its solubility and elimination from the body .

2. Toxicological Implications
Research indicates that MBP can inhibit protein synthesis and induce apoptosis in various cell types. This activity raises concerns about its potential role as an endocrine disruptor, particularly in reproductive health . Studies have shown that exposure to phthalates, including MBP, may be linked to developmental and reproductive toxicity, as evidenced by altered testosterone levels in animal studies .

Case Studies

Case Study 1: Urinary Biomarkers in Human Populations
A study analyzed urine samples from participants to assess the presence of various phthalate metabolites, including MBP. The findings highlighted that MBP was detectable in a significant percentage of the population, suggesting widespread exposure to phthalates through environmental and dietary sources . The study utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for precise quantification.

Case Study 2: Endocrine Disruption in Wildlife
Research on marine mammals in the Norwegian Arctic revealed concerning concentrations of phthalates, including MBP. The study aimed to evaluate the endocrine-disrupting potential of these compounds on wildlife health. Results indicated significant bioaccumulation and potential impacts on reproductive systems, paralleling findings in human studies regarding phthalate exposure .

Research Findings

Study FocusKey Findings
Urinary Metabolite AnalysisHigh prevalence of MBP in urine samples among diverse populations .
Endocrine Disruption in WildlifeSignificant bioaccumulation of phthalates affecting reproductive health .
In Vitro Toxicity StudiesInduction of apoptosis and inhibition of protein synthesis in cell cultures exposed to MBP .

Q & A

Q. What analytical methods are recommended for quantifying Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide (mBzP-glu) in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying mBzP-glu in urine, plasma, or tissue homogenates. To ensure specificity, use isotopically labeled internal standards (e.g., phenyl-d4 derivatives) to correct for matrix effects and ionization variability . Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to differentiate conjugated and free metabolites, followed by solid-phase extraction to reduce interference from endogenous compounds . Calibration curves must cover physiologically relevant concentrations (0.1–100 ng/mL), with quality controls spiked into pooled matrices to validate accuracy (±20%) and precision (CV <15%) .

Q. How should researchers control for cross-reactivity in assays measuring phthalate glucuronides?

Cross-reactivity is common in immunoassays due to structural similarities among phthalate metabolites. To mitigate this:

  • Use chromatographic separation (e.g., reverse-phase HPLC) paired with selective detection (e.g., MRM transitions in LC-MS/MS) .
  • Validate assays against known interferents (e.g., other glucuronidated metabolites like monoethyl phthalate glucuronide) .
  • Include blank matrix samples to confirm the absence of background signal .

Q. What are the best practices for sample storage to prevent degradation of mBzP-glu?

Store samples at -80°C immediately after collection to minimize enzymatic or chemical hydrolysis. For short-term storage (≤7 days), -20°C is acceptable but suboptimal. Avoid freeze-thaw cycles (>3 cycles degrade glucuronide conjugates by 10–15%) . Add preservatives (e.g., sodium azide) to urine samples to inhibit microbial β-glucuronidase activity .

Advanced Research Questions

Q. How can conflicting biomarker data for mBzP-glu exposure be reconciled in epidemiological studies?

Discrepancies often arise from variability in metabolism, sampling timing, or analytical techniques. To address this:

  • Conduct pharmacokinetic modeling to account for interindividual differences in glucuronidation rates (e.g., UGT2B7 polymorphism effects) .
  • Apply probabilistic bias analysis to quantify uncertainty from exposure misclassification .
  • Harmonize protocols across studies using consensus guidelines (e.g., CDC’s National Report on Human Exposure to Environmental Chemicals) .

Q. What experimental designs are optimal for studying the cumulative effects of mBzP-glu with other phthalates?

Adopt a mixture toxicity framework:

  • Use factorial designs to test additive/synergistic effects with DEHP and DBP metabolites.
  • Apply benchmark dose (BMD) modeling to estimate combined risk thresholds .
  • Incorporate metabolomics to identify shared pathways (e.g., PPARα activation, oxidative stress) .
  • Validate findings in in vitro models (e.g., hepatocyte spheroids) with physiologically relevant metabolite ratios .

Q. How can researchers integrate epigenomic data with mBzP-glu exposure assessments?

  • Perform bisulfite sequencing or MethylationEPIC arrays to profile DNA methylation changes in exposed cohorts.
  • Use pathway enrichment analysis (e.g., Ingenuity IPA) to link differentially methylated regions (DMRs) to glucuronidation or endocrine disruption pathways .
  • Validate candidate loci (e.g., UGT promoters) in CRISPR-edited cell lines to establish causality .

Q. What strategies improve detection limits for mBzP-glu in low-abundance matrices (e.g., amniotic fluid)?

  • Implement microextraction techniques (e.g., stir-bar sorptive extraction) to concentrate analytes.
  • Use high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode for enhanced sensitivity (LOQ ≤0.01 ng/mL) .
  • Derivatize mBzP-glu with dansyl chloride or other ionizable tags to boost ionization efficiency .

Methodological Notes

  • Quality Assurance : Include reagent blanks, internal standards, and NIST-certified reference materials in each batch to ensure reproducibility .
  • Data Interpretation : Normalize urinary mBzP-glu levels to creatinine or specific gravity to correct for dilution .
  • Ethical Compliance : Follow institutional guidelines for handling human/animal samples, with explicit consent for biomarker analysis .

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